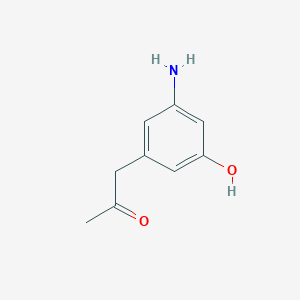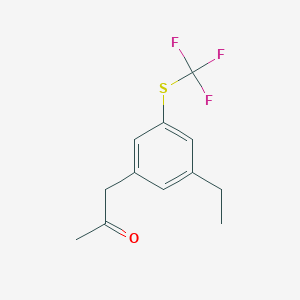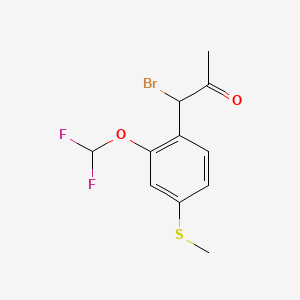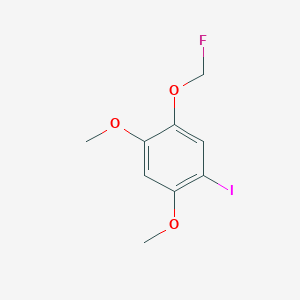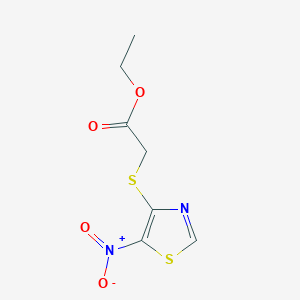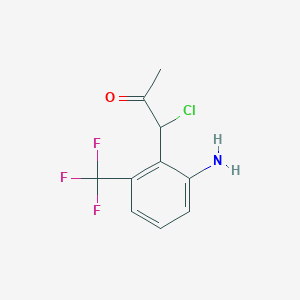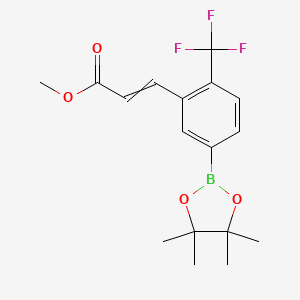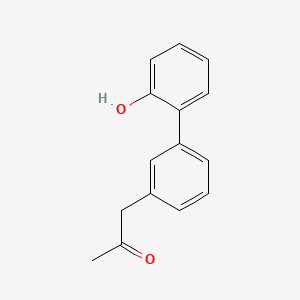
1-(2'-Hydroxybiphenyl-3-YL)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one is an organic compound with the molecular formula C15H14O2 and a molecular weight of 226.27046. This compound is characterized by the presence of a hydroxybiphenyl group attached to a propanone moiety. It is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Vorbereitungsmethoden
The synthesis of 1-(2’-Hydroxybiphenyl-3-YL)propan-2-one typically involves the reaction of 2’-hydroxybiphenyl with propanone under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction conditions often involve moderate temperatures and controlled pH levels to ensure the desired product is obtained with high purity .
Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group in the biphenyl moiety can undergo nucleophilic substitution reactions. Reagents like alkyl halides or acyl chlorides are commonly used in these reactions.
Condensation: The compound can participate in aldol condensation reactions, forming larger molecules with complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction results in alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 1-(2’-Hydroxybiphenyl-3-YL)propan-2-one involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
1-(2’-Hydroxybiphenyl-3-YL)propan-2-one can be compared with similar compounds such as:
1-(3-Hydroxybiphenyl-2-YL)propan-2-one: This compound has a similar structure but with the hydroxy group positioned differently on the biphenyl ring.
1-(4-Hydroxybiphenyl-2-YL)propan-2-one: Another isomer with the hydroxy group at the 4-position.
1-(2’-Methoxybiphenyl-3-YL)propan-2-one: This compound has a methoxy group instead of a hydroxy group, leading to different chemical properties and reactivity.
Eigenschaften
Molekularformel |
C15H14O2 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
1-[3-(2-hydroxyphenyl)phenyl]propan-2-one |
InChI |
InChI=1S/C15H14O2/c1-11(16)9-12-5-4-6-13(10-12)14-7-2-3-8-15(14)17/h2-8,10,17H,9H2,1H3 |
InChI-Schlüssel |
YWISKWVNLPYGNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=CC(=CC=C1)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tert-butyl (s)-6-(hydroxymethyl)-7-oxa-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B14047476.png)
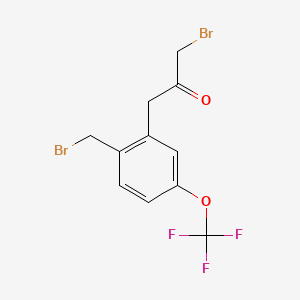
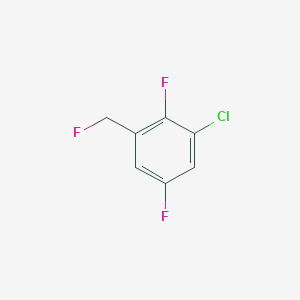

![N'-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)benzohydrazide](/img/structure/B14047515.png)
